Tributyltin phthalate
CAS No.: 4782-29-0
Cat. No.: VC1912364
Molecular Formula: C32H58O4Sn2
Molecular Weight: 744.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4782-29-0 |
---|---|
Molecular Formula | C32H58O4Sn2 |
Molecular Weight | 744.2 g/mol |
IUPAC Name | bis(tributylstannyl) benzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Standard InChI Key | MCUIEDCAVHLHPG-UHFFFAOYSA-L |
SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)CCCC |
Introduction
Chemical Structure and Identification
Tributyltin phthalate (C32H58O4Sn2) is chemically identified as bis(tributylstannyl) benzene-1,2-dicarboxylate, featuring a phthalate core with two tributyltin groups attached via ester linkages . The molecular structure consists of a phthalic acid component esterified with two tributyltin moieties, creating a symmetrical molecule with significant organotin character. The compound's detailed structural information includes:
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Molecular Formula: C32H58O4Sn2
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SMILES Notation: CCCCSn(CCCC)OC(=O)C1=CC=CC=C1C(=O)OSn(CCCC)CCCC
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InChI: InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;61-3-4-2;;/h1-4H,(H,9,10)(H,11,12);61,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
The structural configuration of tributyltin phthalate features the ortho-positioned carboxyl groups of phthalic acid, distinguishing it from tributyltin terephthalate, which contains para-positioned carboxyl groups on the benzene ring .
Physical and Chemical Properties
Available analytical data for tributyltin phthalate includes predicted collision cross section measurements across various adduct forms, which provide valuable information for analytical identification and characterization of the compound. These measurements enable precise identification in complex matrices using advanced mass spectrometric techniques.
Table 1. Predicted Collision Cross Section Data for Tributyltin Phthalate
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 747.24518 | 274.0 |
[M+Na]⁺ | 769.22712 | 242.7 |
[M+NH₄]⁺ | 764.27172 | 242.3 |
[M+K]⁺ | 785.20106 | 240.1 |
[M-H]⁻ | 745.23062 | 227.2 |
[M+Na-2H]⁻ | 767.21257 | 271.0 |
[M]⁺ | 746.23735 | 237.5 |
[M]⁻ | 746.23845 | 237.5 |
Source: Data compiled from collision cross section predictions
Applications and Historical Usage
Tributyltin phthalate belongs to the broader class of organotin compounds that have historically found applications across multiple industries. While specific applications of tributyltin phthalate are less documented in the available literature, related tributyltin compounds have been extensively utilized for their biocidal properties.
Biocidal and Antifungal Applications
Organotin compounds, including tributyltin derivatives, gained significant attention due to their potent fungicidal activity and broad-spectrum toxicity . Research has demonstrated the effectiveness of tributyltin compounds as preservative agents, particularly in wood preservation applications. The historical development of these compounds emerged from recognition of their toxicity and fungicidal properties that addressed practical preservation challenges in various industries .
While specific data on tributyltin phthalate applications is limited in the search results, related compounds like tributyltin terephthalate have demonstrated significant preservative efficacy in experimental studies. These applications leverage the inherent biocidal properties of the tributyltin moiety combined with stability conferred by the aromatic carboxylate structure .
Environmental Stability and Persistence
Light Stability of Tributyltin Compounds
Research on related tributyltin compounds provides insights into the potential environmental behavior of tributyltin phthalate. Studies have demonstrated that tributyltin compounds containing aromatic structural components exhibit enhanced light stability compared to simpler derivatives . For instance, tributyltin terephthalate, which differs from tributyltin phthalate only in the position of the carboxyl groups on the benzene ring, demonstrated minimal changes in fungistatic properties after extended ultraviolet light exposure .
Experimental research examining light stability has shown that tributyltin compounds with aromatic carboxylate structures maintained their biological activity even after simulated exposure equivalent to 9 months of natural outdoor conditions. This enhanced stability is attributed to the aromatic component's resistance to photodegradation processes that might otherwise decompose the tributyltin moiety .
Environmental Persistence
The environmental concern surrounding tributyltin compounds stems from their significant persistence after extensive use. Despite regulatory restrictions implemented in 2003, tributyltin compounds continue to be detected in environmental samples worldwide, including remote locations such as Antarctica . This persistent contamination results from the compound's resistance to natural degradation processes and historical widespread application .
Toxicological Profile and Environmental Concerns
Ecotoxicological Implications
The environmental impact of tributyltin compounds extends beyond their persistence to include significant ecotoxicological effects. Research has documented that tributyltin compounds can function as endocrine disruptors in various organisms, with particularly well-documented effects including the induction of imposex (development of male sexual characteristics in females) in certain invertebrate species . This endocrine-disrupting activity represents a critical environmental concern associated with this class of compounds.
Immunotoxicity
Beyond reproductive effects, tributyltin compounds have demonstrated significant immunotoxic potential through multiple mechanisms. Experimental studies using both in vitro and in vivo vertebrate models have revealed that tributyltin exposure can alter cytokine expression and secretion, potentially compromising immune function . These immunomodulatory effects contribute to the comprehensive toxicological profile of tributyltin compounds and raise additional environmental health concerns beyond their better-known reproductive toxicity.
Comparative Performance Among Organotin Compounds
Research comparing different tributyltin derivatives provides context for understanding tributyltin phthalate's potential properties. Experimental studies examining wood preservative efficacy have demonstrated significant performance differences among tributyltin compounds with different carboxylate structures.
Preservative Efficacy Studies
Comparative studies examining the preservative properties of various tributyltin compounds have shown that aromatic carboxylate derivatives, including tributyltin terephthalate (the para-isomer of tributyltin phthalate), demonstrate superior preservative efficacy compared to simpler derivatives . Testing under weathered and leached conditions revealed that tributyltin terephthalate maintained significant biological activity, indicating superior environmental stability and biological efficacy .
Table 2. Weight Loss (%) in Wood Blocks Treated with Various Tributyltin Compounds
Compound | Unweathered blocks | Weathered blocks | Leached and dried blocks |
---|---|---|---|
Tributyltin terephthalate | 7.1 | 5.8 | 2.3 |
Tributyltin fumarate | - | 2.7 | 2.3 |
Tributyltin oxide | - | 15.9 | 4.1 |
Unweathered Control | 29.4 | - | - |
Weathered Control | - | 34.0 | - |
Leached Control | - | - | 25.8 |
Source: Data adapted from Nishimoto & Fuse research
The tabulated data demonstrates the superior performance of tributyltin terephthalate in preserving wood against degradation compared to control samples. While this data specifically addresses the para-isomer of tributyltin phthalate, it provides valuable insight into the potential performance characteristics of tributyltin phthalate given the structural similarities.
Regulatory Status and Restrictions
The adverse environmental impacts associated with tributyltin compounds led to significant regulatory action. Despite their industrial utility, tributyltin compounds became subject to international restrictions due to their documented environmental persistence and toxicity . The International Maritime Organization effectively banned tributyltin compounds in 2003, primarily targeting their use in antifouling paints for marine vessels .
Despite these regulatory restrictions, tributyltin compounds remain environmental contaminants of concern due to their persistence in sediments and continued detection in various environmental compartments. The regulatory history of these compounds illustrates the challenging balance between industrial utility and environmental protection, particularly for compounds with significant persistence profiles .
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